Cas no 1805361-23-2 (Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate)

Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate
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- インチ: 1S/C11H12ClF2NO2/c1-3-17-8(16)4-7-9(11(13)14)6(2)5-15-10(7)12/h5,11H,3-4H2,1-2H3
- InChIKey: NSKBXHIOTMGVMT-UHFFFAOYSA-N
- SMILES: ClC1C(CC(=O)OCC)=C(C(F)F)C(C)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 266
- XLogP3: 3
- トポロジー分子極性表面積: 39.2
Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029046319-1g |
Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate |
1805361-23-2 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetateに関する追加情報
Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate: A Comprehensive Overview
Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate, with the CAS number 1805361-23-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, difluoromethyl, and methyl groups, along with an ethyl acetate moiety. The combination of these functional groups makes it a versatile molecule with potential applications in various industries.
The synthesis of Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent studies have demonstrated the use of advanced catalytic systems to optimize the yield and purity of this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high regioselectivity in the formation of the pyridine ring substituents. These advancements not only enhance the efficiency of the synthesis process but also pave the way for large-scale production.
One of the most notable applications of this compound is in the development of novel materials for electronic devices. The presence of fluorine atoms in the difluoromethyl group imparts unique electronic properties to the molecule, making it suitable for use in high-performance polymers and semiconductors. Recent research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) to improve their efficiency and stability. Studies have shown that films prepared from this compound exhibit excellent charge transport properties, which are critical for achieving high luminous efficiency.
In addition to its electronic applications, Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate has also been explored for its potential in pharmaceuticals. The pyridine ring system is known for its ability to form hydrogen bonds, which can enhance the bioavailability of drug molecules. Researchers have investigated its use as a precursor for bioactive compounds targeting specific protein receptors. For example, derivatives of this compound have been shown to exhibit moderate activity against certain enzymes involved in neurodegenerative diseases.
The environmental impact of this compound is another area of active research. Given its complex structure and potential persistence in the environment, scientists are working to develop methods for its safe disposal and recycling. Recent studies have focused on microbial degradation pathways, where specific bacteria strains have been identified that can metabolize this compound under controlled conditions. These findings are crucial for ensuring that industrial applications do not pose risks to ecosystems.
Looking ahead, the versatility of Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate suggests that it will continue to play a significant role in both academic research and industrial applications. Its unique combination of functional groups makes it an ideal candidate for further exploration in areas such as catalysis, drug discovery, and advanced materials science. As research progresses, new insights into its properties and potential uses are expected to emerge, solidifying its position as a key molecule in modern chemistry.
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